molecular formula C9H11FN2 B6154949 2-fluoro-5-(pyrrolidin-2-yl)pyridine CAS No. 1270575-64-8

2-fluoro-5-(pyrrolidin-2-yl)pyridine

Cat. No.: B6154949
CAS No.: 1270575-64-8
M. Wt: 166.2
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Description

2-Fluoro-5-(pyrrolidin-2-yl)pyridine (C₉H₁₁FN₂) is a pyridine derivative featuring a fluorine atom at the 2-position and a pyrrolidin-2-yl substituent at the 5-position. Its molecular weight is 161.20 g/mol, with a SMILES string of C1CC(NC1)C2=CN=C(C=C2)F .

Properties

CAS No.

1270575-64-8

Molecular Formula

C9H11FN2

Molecular Weight

166.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-5-(pyrrolidin-2-yl)pyridine typically involves the nucleophilic substitution of a suitable pyridine derivative. One common method is the reaction of 2-fluoropyridine with pyrrolidine under basic conditions. The reaction can be carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-fluoro-5-(pyrrolidin-2-yl)pyridine can undergo various chemical reactions, including:

    Nucleophilic substitution: The fluorine atom can be displaced by nucleophiles.

    Oxidation: The pyrrolidine ring can be oxidized to form corresponding lactams.

    Reduction: The pyridine ring can be reduced under specific conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.

Major Products

Scientific Research Applications

2-fluoro-5-(pyrrolidin-2-yl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-fluoro-5-(pyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The pyrrolidine ring may also contribute to the compound’s overall activity by influencing its pharmacokinetic properties .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares key structural and physicochemical properties of 2-fluoro-5-(pyrrolidin-2-yl)pyridine with its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Pyridine Positions) Key Features
This compound C₉H₁₁FN₂ 161.20 2-F, 5-pyrrolidin-2-yl Chiral center, moderate lipophilicity, hydrogen-bonding capability
2-Chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine C₉H₁₀ClFN₂ 200.64 2-Cl, 5-F, 3-pyrrolidin-2-yl Increased steric bulk, potential enhanced reactivity at C3
5-(Pyrrolidin-1-yl)-2-(trifluoromethyl)pyridine C₁₀H₁₁F₃N₂ 216.20 5-pyrrolidin-1-yl, 2-CF₃ Electron-withdrawing CF₃ group, altered electronic profile
2-Fluoro-5-(trifluoromethyl)pyridine C₆H₃F₄N 165.13 2-F, 5-CF₃ High electronegativity, lower solubility in polar solvents
2-Fluoro-5-(methylsulfonyl)pyridine C₆H₆FNO₂S 175.18 2-F, 5-SO₂CH₃ Strong electron-withdrawing sulfonyl group, acidic proton at C5
2-Fluoro-5-(methylthio)pyridine C₆H₆FNS 143.18 2-F, 5-SCH₃ Thioether group, moderate lipophilicity, oxidation-sensitive

Key Comparative Insights

Electronic Effects
  • The methylsulfonyl (SO₂CH₃) group in 2-fluoro-5-(methylsulfonyl)pyridine introduces strong EWG effects, increasing acidity at adjacent positions and influencing hydrogen-bonding interactions .
Steric and Stereochemical Considerations
  • The 3-pyrrolidin-2-yl substituent in 2-chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine adds steric hindrance at C3, which may limit rotational freedom and alter binding kinetics compared to the parent compound .
  • Chirality in the parent compound and its chloro analog (e.g., (R)-2-chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine 2HCl ) could lead to enantiomer-specific biological activity, a critical factor in drug design .
Solubility and Reactivity
  • The boronic ester derivative 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (C₁₁H₁₆BFNO₂) is highly reactive in Suzuki-Miyaura couplings but exhibits low aqueous solubility due to its nonpolar boronate group .
  • The pyrrolidin-2-yl group in the parent compound enhances solubility in polar organic solvents (e.g., methanol, ethanol) compared to CF₃ or thioether analogs .

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